molecular formula C22H20FN3O3 B2934551 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide CAS No. 1203387-18-1

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide

Cat. No.: B2934551
CAS No.: 1203387-18-1
M. Wt: 393.418
InChI Key: WFUDCCHZGVOYFU-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The compound features a benzamide core, a well-studied scaffold in medicinal chemistry known for its diverse biological activities and presence in compounds evaluated for various therapeutic areas . Its structure incorporates a 2-fluorobenzoyl group and a complex ureido-aniline substituent with a 4-methoxybenzyl moiety. The presence of the ureido linkage (NH-(C=O)-NH) is a key functional group in molecular recognition and is found in compounds with a range of biological activities, making it a valuable synthon for researchers . Similarly, the 4-methoxybenzyl group is a common structural element in research chemicals and pharmaceutical intermediates . Benzamide-based structures have been extensively investigated as potential histone deacetylase (HDAC) inhibitors, a prominent target in oncology and epigenetics research . Furthermore, related fluorinated benzamides are often characterized by techniques such as NMR (¹H, 19F) and single-crystal X-ray diffraction to confirm their molecular and supramolecular structures, including intermolecular interactions like N—H···O hydrogen bonding that can influence crystal packing . This product is intended for use in laboratory research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-fluoro-N-[2-[(4-methoxyphenyl)methylcarbamoylamino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3/c1-29-16-12-10-15(11-13-16)14-24-22(28)26-20-9-5-4-8-19(20)25-21(27)17-6-2-3-7-18(17)23/h2-13H,14H2,1H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUDCCHZGVOYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Benzamide Core

Key Observations :

  • Fluorine vs. Chlorine : The target compound’s 2-fluoro group may offer better metabolic stability compared to 3-chloro analogs, as fluorine is less prone to oxidative metabolism .
  • Methoxy vs. Trifluoromethyl : The 4-methoxybenzyl group in the target compound likely improves solubility compared to lipophilic trifluoromethyl groups in 10d .

Role of Ureido Linkages

Ureido groups are pivotal for intermolecular interactions. For example:

  • Compound 10d () : The trifluoromethylphenyl-ureido-thiazole structure exhibits high synthetic yield (93.4%), suggesting robust stability during synthesis .
  • Compound 4k () : The naphthalen-1-yl-ureido group reduces yield (57%), possibly due to steric hindrance during coupling .
  • Target Compound : The 4-methoxybenzyl-ureido moiety may balance hydrogen-bonding capacity and steric accessibility, though synthetic yields remain unreported.

Biological Activity

2-fluoro-N-(2-(3-(4-methoxybenzyl)ureido)phenyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C19H20F N3O2
  • Molecular Weight : 345.38 g/mol

The compound exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may also act as an enzyme inhibitor .
  • Anticancer Properties : Research indicates that benzamide derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Efficacy in Biological Studies

Several studies have evaluated the efficacy of this compound:

  • Antitumor Activity : In vitro studies demonstrated that derivatives of benzamide, including those with similar structures to this compound, showed significant cytotoxic effects against various cancer cell lines. For instance, compounds with a benzanilide core have been reported to inhibit tumor growth effectively .
  • Antimicrobial Effects : Some studies suggest that benzamide derivatives possess antimicrobial properties, potentially providing a therapeutic avenue for treating infections. The exact spectrum of activity for this specific compound requires further investigation .
  • Anti-inflammatory Properties : Compounds structurally related to this compound have demonstrated anti-inflammatory effects in animal models, indicating potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells ,
AntimicrobialExhibits activity against various pathogens
Anti-inflammatoryReduces inflammation in animal models ,

Case Study Example

A notable study investigated the anticancer effects of a related benzamide derivative on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and increased apoptosis rates, suggesting that structural modifications, such as those found in this compound, could enhance therapeutic efficacy.

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